Ethyl propionate
Overview
Description
Ethyl propionate, a model for fatty acid ethyl esters, is used as first-generation biodiesel and has been the subject of various studies due to its relevance in atmospheric chemistry and potential industrial applications . It is an ester formed from the reaction of ethanol and propionic acid and is known for its pleasant odor, commonly used in fragrances and flavorings.
Synthesis Analysis
Several methods have been explored for synthesizing ethyl propionate and related compounds. One approach involves the stereoselective condensation between ethyl propionate and aldehydes to produce ethyl 2-methyl-3-hydroxy carboxylates . Another method includes the hydroesterification of ethylene to methyl propionate using a palladium catalyst . Additionally, the carboxylation of ethylene with carbon dioxide has been shown to yield ethyl propionate among other products . Synthesis from L-tyrosine has also been reported, leading to ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl) propionate . Furthermore, the synthesis of chain transfer agents like O-ethyl xanthate ethyl propionate for polymerization processes has been documented .
Molecular Structure Analysis
The molecular structure of ethyl propionate consists of an ethyl group (C2H5) and a propionate group (C2H5COO). The compound's structure allows for various reactions at different sites, as seen in the atmospheric chemistry studies where hydrogen abstraction by chlorine atoms occurs at different positions within the molecule .
Chemical Reactions Analysis
Ethyl propionate undergoes various chemical reactions, including oxidation and hydroesterification. In atmospheric chemistry, it reacts with chlorine and hydroxyl radicals, leading to products like ethyl pyruvate, propionic acid, and formaldehyde . The compound's reactivity with radicals has been further explored using quantum mechanical calculations to understand the reaction mechanisms . In catalytic processes, ethyl propionate can be formed through reactions involving ethylene, carbon dioxide, and other reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl propionate have been studied, particularly in the context of its atmospheric reactivity. The rate constants for its reactions with chlorine and hydroxyl radicals have been determined, and the product yields from these reactions have been quantified . The compound's behavior under various temperatures and pressures has also been investigated to understand its stability and reactivity in different environmental conditions .
Scientific Research Applications
Atmospheric Chemistry Ethyl propionate is studied for its role in atmospheric chemistry, particularly as a model for fatty acid ethyl esters used in biodiesel. Its reaction with chlorine atoms and OH radicals, as well as product yields from these reactions, are of interest. Theoretical calculations have been used to investigate its interaction with OH radicals, emphasizing its significance in environmental chemistry (Andersen et al., 2012).
Herbicide Residue Analysis Ethyl propionate has been involved in studies analyzing the residues of quizalofop ethyl, a herbicide, in agricultural contexts. These studies assess the safety and environmental impact of herbicide use in crops like black gram (Mandal et al., 2013).
Chemical Synthesis and Reactions It is used in the study of stereoselection in chemical reactions, specifically in the condensation between ethyl propionate and aldehydes, providing insights into the production of certain carboxylates (Chan et al., 1979). Moreover, its behavior under high-pressure conditions has been investigated, revealing insights into molecular structures and interactions (Gajda & Katrusiak, 2007).
Esterification Studies Ethyl propionate is a subject in esterification research, particularly in studies exploring the reaction of propionic acid with ethyl alcohol under various conditions like microwave dielectric heating (Toukoniitty et al., 2005).
Microbial Studies Research has also been conducted to understand the impact of ethyl propionate on indigenous poultry feed microflora, with a focus on its effectiveness in reducing fungal contamination (Ha et al., 1997).
Photochemical Studies Photochemical reactions involving ethyl propionate, particularly its interaction with ultraviolet light and the resultant production of various chemical compounds, have been examined (Pacansky & Coufal, 1979).
Catalysis Research In catalysis, ethyl propionate is involved in the synthesis of propionic acid through the carboxylation of ethylene with carbon dioxide, highlighting its role in chemical production processes (Lapidus et al., 1978).
Stability in Preservation Its stability in the presence of various preservatives has been studied, particularly concerning its interaction with compounds like ethyl glucuronide and ethyl sulphate in urine samples (Thierauf et al., 2008).
Safety And Hazards
While Ethyl Propionate is generally considered safe for use in the food and beverage industry and has a low toxicity level to humans and animals, exposure should still be minimized. High concentrations of vapors can cause irritation to the eyes, skin, and respiratory tract. Moreover, prolonged contact with the skin can lead to dermatitis . It is classified as a flammable liquid, Category 2 .
Future Directions
The global market size of Ethyl Propionate is expected to grow up to 2028 . It finds widespread use in various fields due to its physical and chemical properties. A few prominent areas of application include the food and beverage industry, perfumery, the pharmaceutical industry, pesticide manufacturing, and the chemical industry .
properties
IUPAC Name |
ethyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-3-5(6)7-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRCODPIKNYEAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Record name | ETHYL PROPIONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040110 | |
Record name | Ethyl propionate | |
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Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl propionate appears as a clear colorless liquid with a pineapple-like odor. Flash point 54 °F. Less dense than water and insoluble in water. Vapors are heavier than air., Colorless liquid with a fruity odor; [Merck Index], Liquid, Colourless liquid with a fruity, rum-like, ethereal odour | |
Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
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Boiling Point |
210 °F at 760 mmHg (USCG, 1999), 99.2 °C, 98.00 to 100.00 °C. @ 760.00 mm Hg | |
Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
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Flash Point |
54 °F (USCG, 1999), 12 °C (CLOSED CUP) | |
Record name | ETHYL PROPIONATE | |
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Record name | ETHYL PROPIONATE | |
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Solubility |
SOLUBLE IN MOST ORGANIC SOLVENTS, Soluble in alcohol and ether, Miscible in ethanol and ethyl ether; soluble in acetone, In water, 19,200 mg/l @ 25 °C, 19.2 mg/mL at 20 °C, Soluble in most fixed oils and propylene glycol, soluble in water (1ml in 42ml) | |
Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
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Record name | Ethyl propionate | |
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Density |
0.891 (USCG, 1999) - Less dense than water; will float, 0.8917 @ 20 °C/4 °C, 0.886-0.889 | |
Record name | ETHYL PROPIONATE | |
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Record name | Ethyl propionate | |
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Vapor Density |
3.52 (Air=1) | |
Record name | ETHYL PROPIONATE | |
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Vapor Pressure |
35.9 [mmHg], Vapor pressure: 40 mm Hg @ 27.2 °C, 35.8 mm Hg @ 25 °C | |
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Product Name |
Ethyl propionate | |
Color/Form |
Colorless liquid, Water-white liquid | |
CAS RN |
105-37-3 | |
Record name | ETHYL PROPIONATE | |
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Melting Point |
-99 °F (USCG, 1999), -73.9 °C, -73 °C | |
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Retrosynthesis Analysis
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Citations
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